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molecular formula C15H20BrFN2 B8796520 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide

Cat. No. B8796520
M. Wt: 327.23 g/mol
InChI Key: MNJFDXXPSPPAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06005118

Procedure details

To 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide (0.440 g, 1.34 mmol) was added 1N aqueous sodium hydroxide (10 mL) and toluene (10 mL). The biphasic mixture was stirred for one hour and the layers were separated. The aqueous layer was reextracted with toluene (10 mL), and the organic extracts were combined, dried over magnesium sulfate, and concentrated to 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (0.310 g, 94% yield). 1H NMR (400 MHz, CDCl3) δ 1.33 (t, 3, J=7.7), 1.35-1.44 (m, 2), 1.47-1.96 (m, 8), 2.93 (q, 2, J=7.7), 4.14-4.22 (m, 1), 6.81 (dt, 1, J=8.9, 2.1), 6.99 (dd, 1, J=9.8, 2.1), 7.40 (ddd, 1, J=8.7, 5.2, 0.4). 13C NMR (100 MHz, CDCl3) δ 13.97, 20.53, 25.37, 25.84, 32.32, 58.18, 94.77, (d, J=27.4), 109.11 (d, J=26.0), 119.38, 121.75 (d, J=11.5), 139.89 (d, J=13.0), 146.61, 161.95 (d, J=242).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[CH:2]1([N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([F:17])[CH:15]=3)[C:10]([CH2:18][CH3:19])=[N:9]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH:2]1([N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([F:17])[CH:15]=3)[C:10]([CH2:18][CH3:19])=[N:9]2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
Br.C1(CCCCC1)N1N=C(C2=CC=C(C=C12)F)CC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)N1N=C(C2=CC=C(C=C12)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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